molecular formula C9H14Cl2N2O B2830077 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride CAS No. 2580240-06-6

5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride

Cat. No.: B2830077
CAS No.: 2580240-06-6
M. Wt: 237.12
InChI Key: ZSVPFIFZICYFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride is a heterocyclic compound that features both azetidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-2-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production of 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride often employs green and cost-effective synthetic methods. These methods utilize commercially available and low-cost starting materials, and industry-oriented reactions such as green oxidation reactions in microchannel reactors . This approach ensures high yields and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yl)-2-methoxypyridine;dihydrochloride is unique due to its combination of azetidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility as a building block in synthetic chemistry and its potential as a bioactive molecule .

Properties

IUPAC Name

5-(azetidin-3-yl)-2-methoxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-12-9-3-2-7(6-11-9)8-4-10-5-8;;/h2-3,6,8,10H,4-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVPFIFZICYFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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